2-(3-氨基苯氧基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

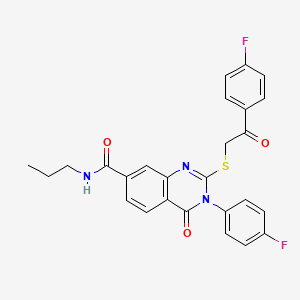

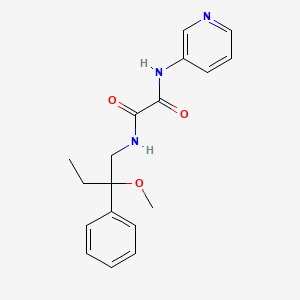

“2-(3-Aminophenoxy)propanoic acid” is a compound that contains an amino group, a carboxyl group, and a side chain or R group, which are all attached to the alpha carbon . The R group is the part that distinguishes one amino acid from the next .

Synthesis Analysis

The synthesis of “2-(3-Aminophenoxy)propanoic acid” involves complex chemical reactions. A comparative metabolomics analysis of the key metabolic nodes in propionic acid synthesis in Propionibacterium acidipropionici has been conducted . The results indicated that the amounts of metabolic intermediates of glycolysis, the Wood–Werkman cycle, and amino acid metabolism differed markedly .Molecular Structure Analysis

The molecular structure of “2-(3-Aminophenoxy)propanoic acid” is represented by the Inchi Code 1S/C9H11NO3/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6,10H2,(H,11,12) . The molecular weight of this compound is 181.19 .Chemical Reactions Analysis

The chemical reactions of “2-(3-Aminophenoxy)propanoic acid” are complex and involve multiple steps. The profens, a category of nonselective, nonsteroidal anti-inflammatory drugs (NSAIDs), reduce pain, body temperature in fever, signs of inflammation, and, in mice, slow the development of cancers .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Aminophenoxy)propanoic acid” include its molecular weight, which is 181.19 . More detailed information about its physical and chemical properties was not found in the search results.科学研究应用

聚合物合成中的可再生结构单元

2-(3-氨基苯氧基)丙酸在聚合物合成中具有潜在的应用。由 Trejo-Machin 等人(2017 年) 进行的一项研究探讨了使用相关化合物苯乙酸作为可再生结构单元来增强苯并恶嗪环形成中分子的反应性,突出了类似酚类化合物在创造生物基聚合物中的潜力。

新型酚类化合物和抗炎特性

该化合物的结构与从杜仲叶中新发现的酚类化合物相似,具有抗炎作用。Ren 等人 (2021) Ren 等人 (2021) 分离出与 2-(3-氨基苯氧基)丙酸结构相关的化合物,在炎症相关分析中表现出适度的抑制活性。这表明类似化合物具有潜在的治疗应用。

先进的荧光生物标记

Briggs 等人 (2002) Briggs 等人(2002 年) 的研究表明,类似于 2-(3-氨基苯氧基)丙酸的酚酸衍生物可用于合成荧光生物标记。该研究成功地将一种新型荧光生物标记连接到兔 IgG,展示了其在生物标记和成像应用中的潜力。

未来方向

The future directions of “2-(3-Aminophenoxy)propanoic acid” research could involve further exploration of its synthesis, chemical reactions, and potential applications. One study has suggested that the profens, which are derivatives of 2-phenylpropanoic acid, could be promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens .

属性

IUPAC Name |

2-(3-aminophenoxy)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6(9(11)12)13-8-4-2-3-7(10)5-8/h2-6H,10H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMBJWPVJSOBKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=CC(=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-amino-N-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2676248.png)

![4-(2,4-Difluorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2676254.png)

![N-[[1-(Cyclobutylmethyl)pyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2676258.png)

![ethyl 3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2676260.png)

![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)pyridine-3-carboxylate](/img/structure/B2676261.png)

![Dimethyl 5-(3-chlorophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2676267.png)